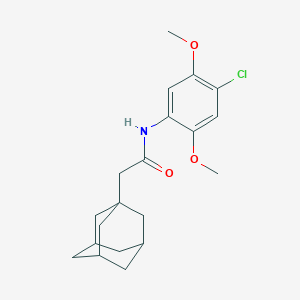![molecular formula C19H17N5O2S B251294 2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251294.png)
2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions are currently being investigated.
Mecanismo De Acción
The exact mechanism of action of 2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential to target specific disease processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to investigate its activity against other diseases, such as autoimmune disorders and neurological disorders. Another direction is to optimize its synthesis and investigate its pharmacokinetic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-bromo-3-methylphenol in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with N-(2-chloroacetyl)aniline to yield the final product.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has shown potential as a drug candidate for the treatment of various diseases. Several studies have investigated its activity against cancer cells, with promising results. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
Propiedades
Fórmula molecular |
C19H17N5O2S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-5-3-8-16(9-12)26-11-17(25)20-15-7-4-6-14(10-15)18-23-24-13(2)21-22-19(24)27-18/h3-10H,11H2,1-2H3,(H,20,25) |
Clave InChI |
VLSKVKQHYHMRJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
